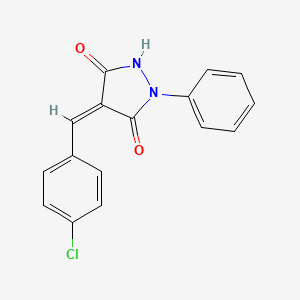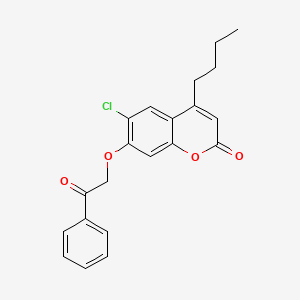
2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone is a chemical compound with a pyrimidine ring structure. It has been studied extensively due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been reported to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone exhibits significant biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been reported to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone in lab experiments include its potent antitumor, antiviral, and antibacterial activities, as well as its potential as a lead compound for the development of new drugs. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 2-thiouracil with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction yields 2-(benzylthio)uracil, which is then reacted with allyl bromide in the presence of a base to produce 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone. The synthesis of this compound has been reported in several studies, and various modifications have been made to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor, antiviral, and antibacterial activities. Several studies have investigated the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
5-benzyl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-8-19-14-15-12(17)11(13(18)16-14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDALJEVMWJTTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline](/img/structure/B5035621.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)



![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![3-methoxy-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzaldehyde](/img/structure/B5035688.png)
![N-{2-[(3-chloro-4-isobutoxybenzyl)thio]ethyl}guanidine sulfate](/img/structure/B5035699.png)

![6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5035711.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5035716.png)
![1-(3-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5035724.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)